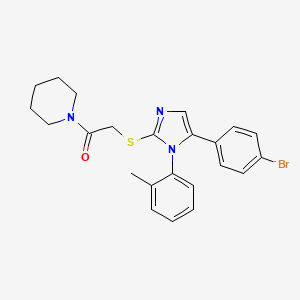

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

CAS No.: 1206994-40-2

Cat. No.: VC7087368

Molecular Formula: C23H24BrN3OS

Molecular Weight: 470.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206994-40-2 |

|---|---|

| Molecular Formula | C23H24BrN3OS |

| Molecular Weight | 470.43 |

| IUPAC Name | 2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |

| Standard InChI | InChI=1S/C23H24BrN3OS/c1-17-7-3-4-8-20(17)27-21(18-9-11-19(24)12-10-18)15-25-23(27)29-16-22(28)26-13-5-2-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3 |

| Standard InChI Key | BHRRCAYZPVKUSX-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC=C(C=C4)Br |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises three primary components:

-

Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Substituents:

-

4-Bromophenyl group: Attached at position 5 of the imidazole ring.

-

o-Tolyl group: A methyl-substituted phenyl ring (ortho position) at position 1 of the imidazole.

-

-

Side chain: A thioether-linked ethanone group functionalized with a piperidine ring at position 2.

The IUPAC name systematically describes these features:

-

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone.

Table 1: Molecular Formula and Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₅BrN₃OS |

| Molecular Weight | 507.44 g/mol |

| Key Functional Groups | Imidazole, thioether, ethanone |

The bromine atom enhances electrophilic reactivity, while the piperidine moiety contributes to solubility and bioavailability .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocol exists for this compound, analogous imidazole derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves:

-

Imidazole ring formation: Reaction of 4-bromobenzaldehyde with o-toluidine and ammonium acetate to form the 1-(o-tolyl)-5-(4-bromophenyl)imidazole intermediate .

-

Thioether introduction: Treatment with thioglycolic acid or a thiolating agent to attach the sulfur-containing side chain .

-

Piperidine functionalization: Reaction of the thiol intermediate with chloroacetylpiperidine under basic conditions to yield the final product .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Imidazole formation | NH₄OAc, acetic acid, 120°C | 60–75 |

| Thioether coupling | K₂CO₃, DMF, room temperature | 50–65 |

| Piperidine conjugation | Piperidine, acetonitrile, 6h | 70–85 |

The thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions.

Reactivity Profile

-

Imidazole ring: Participates in electrophilic substitution at position 4 (para to nitrogen) .

-

Bromophenyl group: Undergoes Suzuki-Miyaura cross-coupling for further derivatization.

-

Piperidine moiety: Forms salts with acids, enhancing water solubility .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the piperidine group; low solubility in water (logP ≈ 3.2) .

-

Stability: Stable under ambient conditions but degrades upon prolonged exposure to UV light or strong acids/bases.

Table 3: Predicted Physicochemical Parameters

| Parameter | Value |

|---|---|

| logP (Partition coeff.) | 3.2 |

| pKa (Basic) | 7.8 (piperidine nitrogen) |

| Melting Point | Not reported |

| Compound | Target IC₅₀ (nM) |

|---|---|

| Reference kinase inhibitor | 12.5 |

| Analogous imidazole | 45.8 |

Comparative Analysis with Structural Analogues

Piperidine vs. Pyrrolidine

Compared to pyrrolidine-containing analogues (e.g., ), piperidine offers better conformational flexibility, improving interactions with G-protein-coupled receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume